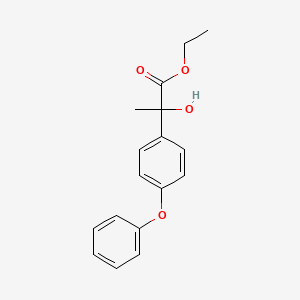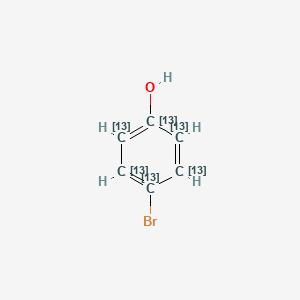
4-Bromophenol-1,2,3,4,5,6-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenol-1,2,3,4,5,6-13C6 is a stable isotope-labeled compound, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic research, environmental analysis, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenol-1,2,3,4,5,6-13C6 typically involves the bromination of phenol-1,2,3,4,5,6-13C6. The reaction is carried out under controlled conditions to ensure selective bromination at the para position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenol-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a nucleophile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of phenol derivatives with various substituents.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of dehalogenated phenol derivatives.
Scientific Research Applications
4-Bromophenol-1,2,3,4,5,6-13C6 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Metabolic Research: Used as a tracer in metabolic studies to track the fate of phenolic compounds in biological systems.
Environmental Analysis: Employed as a standard for detecting environmental pollutants in air, water, soil, and sediment.
Clinical Diagnostics: Utilized in the development of diagnostic assays for detecting phenolic compounds in biological samples.
Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromophenol-1,2,3,4,5,6-13C6 involves its interaction with various molecular targets and pathways. The bromine atom and the hydroxyl group on the benzene ring allow it to participate in electrophilic and nucleophilic reactions. The isotopic labeling with carbon-13 enables detailed studies of its metabolic pathways and interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromophenol-1,2,3,4,5,6-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic labeling distinguishes it from other similar compounds that do not have such labeling, making it particularly valuable in studies requiring detailed metabolic and environmental analysis.
Properties
Molecular Formula |
C6H5BrO |
|---|---|
Molecular Weight |
178.96 g/mol |
IUPAC Name |
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GZFGOTFRPZRKDS-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1O)Br |
Canonical SMILES |
C1=CC(=CC=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


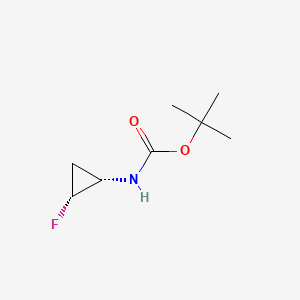
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)

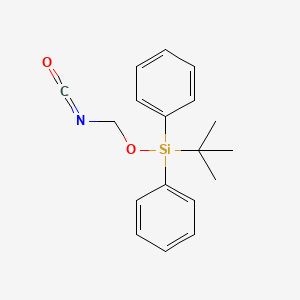
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
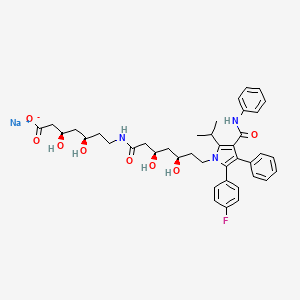
![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)
![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
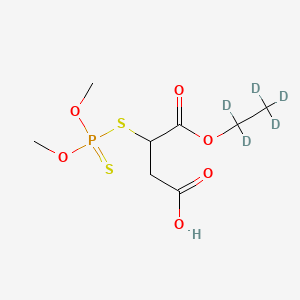
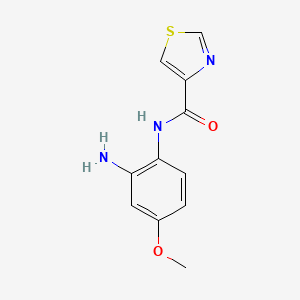
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
